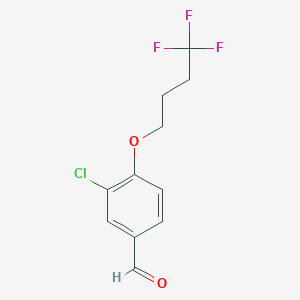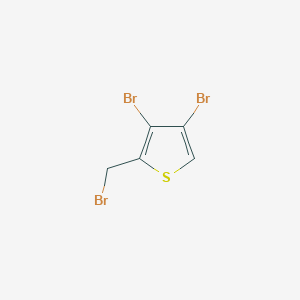![molecular formula C24H31NO6 B12074346 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)
3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le propanoate de 3-[1-[(3,4-diméthoxyphényl)méthyl]-6,7-diméthoxy-2-méthyl-3,4-dihydro-1H-isoquinoléin-2-ium-2-yl] est un composé organique complexe doté d'une structure unique. Il se caractérise par la présence de plusieurs groupes méthoxy et d'une partie isoquinoléine. Ce composé suscite l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du propanoate de 3-[1-[(3,4-diméthoxyphényl)méthyl]-6,7-diméthoxy-2-méthyl-3,4-dihydro-1H-isoquinoléin-2-ium-2-yl] implique généralement plusieurs étapesLes conditions réactionnelles nécessitent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour garantir l'obtention du produit souhaité .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. Ces méthodes sont conçues pour maximiser le rendement et la pureté tout en minimisant les déchets et la consommation d'énergie. L'utilisation de techniques analytiques de pointe, telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse, est essentielle pour surveiller la synthèse et garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le propanoate de 3-[1-[(3,4-diméthoxyphényl)méthyl]-6,7-diméthoxy-2-méthyl-3,4-dihydro-1H-isoquinoléin-2-ium-2-yl] peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydro.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et parfois l'utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés dihydro. Les réactions de substitution peuvent donner lieu à une large gamme de composés fonctionnalisés .
Applications de la recherche scientifique
Le propanoate de 3-[1-[(3,4-diméthoxyphényl)méthyl]-6,7-diméthoxy-2-méthyl-3,4-dihydro-1H-isoquinoléin-2-ium-2-yl] a plusieurs applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du propanoate de 3-[1-[(3,4-diméthoxyphényl)méthyl]-6,7-diméthoxy-2-méthyl-3,4-dihydro-1H-isoquinoléin-2-ium-2-yl] implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées dans ces interactions sont souvent complexes et peuvent nécessiter des recherches supplémentaires pour être entièrement élucidées .
Applications De Recherche Scientifique
3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may require further research to fully elucidate .
Comparaison Avec Des Composés Similaires
Composés similaires
Propanoate de méthyle 3-(3,4-diméthoxyphényl) : Partage une structure de base similaire, mais manque de la partie isoquinoléine.
3-(3,4-Diméthoxyphényl)-L-alanine : Contient le même système cyclique aromatique, mais diffère dans la chaîne latérale et les groupes fonctionnels.
Unicité
L'unicité du propanoate de 3-[1-[(3,4-diméthoxyphényl)méthyl]-6,7-diméthoxy-2-méthyl-3,4-dihydro-1H-isoquinoléin-2-ium-2-yl] réside dans sa combinaison du noyau isoquinoléine avec plusieurs groupes méthoxy et une chaîne latérale propanoate. Cette structure confère des propriétés chimiques et biologiques spécifiques qui la distinguent des autres composés similaires .
Propriétés
Formule moléculaire |
C24H31NO6 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C24H31NO6/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3/h6-7,13-15,19H,8-12H2,1-5H3 |
Clé InChI |
VZAJSNWFIOPTKS-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)


![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)



![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)
![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)




